molecular formula C12H17NO4S B14849858 4-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide

4-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide

Katalognummer: B14849858
Molekulargewicht: 271.33 g/mol
InChI-Schlüssel: LEKFKYNUAYNDDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide is an organic compound with a complex structure that includes a cyclohexyloxy group, a hydroxy group, and a benzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of cyclohexanol with a suitable sulfonyl chloride to form the cyclohexyloxy group. This intermediate is then reacted with a hydroxybenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield cyclohexyloxybenzenesulfonic acid, while reduction of the sulfonamide group may produce cyclohexyloxybenzenesulfonic amine.

Wissenschaftliche Forschungsanwendungen

4-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Cyclohexyloxy)benzoic acid: Shares the cyclohexyloxy group but differs in the functional groups attached to the aromatic ring.

    3-Hydroxybenzenesulfonamide: Contains the hydroxybenzenesulfonamide moiety but lacks the cyclohexyloxy group.

Uniqueness

4-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications that are not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C12H17NO4S

Molekulargewicht

271.33 g/mol

IUPAC-Name

4-cyclohexyloxy-3-hydroxybenzenesulfonamide

InChI

InChI=1S/C12H17NO4S/c13-18(15,16)10-6-7-12(11(14)8-10)17-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H2,13,15,16)

InChI-Schlüssel

LEKFKYNUAYNDDK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)S(=O)(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.